
3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiadiazole family and is widely used in the synthesis of organic compounds.
科学的研究の応用
3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. This compound has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been used in the synthesis of organic compounds such as heterocycles, which have potential applications in the pharmaceutical industry.
作用機序
The mechanism of action of 3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is known to interact with proteins and nucleic acids, leading to changes in their conformation and function. In cancer treatment, this compound acts as a photosensitizer, which generates reactive oxygen species upon exposure to light. These reactive oxygen species cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been found to be non-cytotoxic to normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its versatility in various scientific research applications. It is a fluorescent probe, a photosensitizer, and a building block for the synthesis of organic compounds. However, its limitations include its low solubility in water, which may affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the research and development of 3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of research is the optimization of its synthesis method to improve its yield and purity. Another area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 4-amino-5-methyl-2-mercaptobenzothiazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSJRQYHSVHUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)
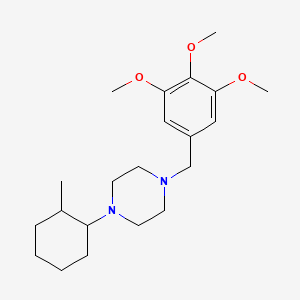

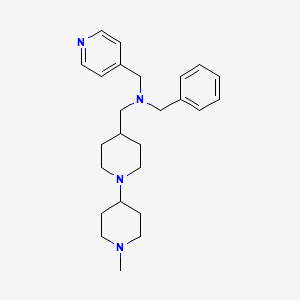
![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
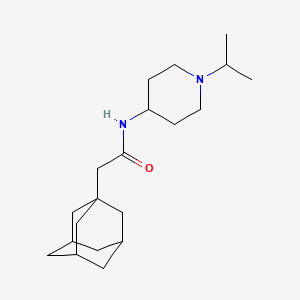
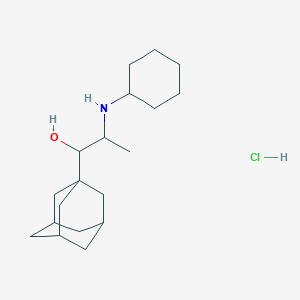
![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
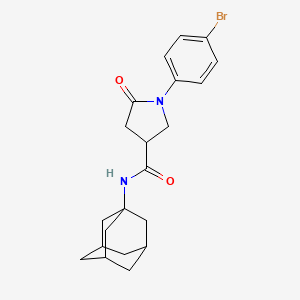
![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
